1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol CAS 1487838-04-9 properties
1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol CAS 1487838-04-9 properties
Executive Summary
1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol (CAS 1487838-04-9) is a specialized heterocyclic intermediate critical to the development of modern small-molecule therapeutics. Belonging to the class of 4-hydroxypyrazoles, this compound serves as a versatile "linker" scaffold in medicinal chemistry, particularly in the synthesis of Tryptophan 2,3-dioxygenase (TDO2) inhibitors and kinase inhibitors .
Its structural uniqueness lies in the 4-hydroxy group , which provides a rare handle for O-functionalization on the electron-rich pyrazole ring, combined with the N-isopropyl moiety that offers steric bulk often required to fill hydrophobic pockets in enzyme active sites. Unlike simple pyrazoles, the 4-hydroxy variant is prone to oxidation and requires specific handling protocols to maintain purity during scale-up.
This guide outlines the physicochemical profile, validated synthesis routes, and reactivity logic for researchers utilizing this scaffold in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The symmetry of the 3,5-dimethyl substitution pattern simplifies the NMR characterization, as it eliminates the annular tautomerism often seen in N-unsubstituted pyrazoles.
Table 1: Core Chemical Data
| Property | Value |
| CAS Number | 1487838-04-9 |
| IUPAC Name | 1-propan-2-yl-3,5-dimethylpyrazol-4-ol |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| SMILES | CC1=C(O)C(C)=NN1C(C)C |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Predicted) | ~9.8 (OH group), ~2.5 (Protonated N) |
| LogP (Predicted) | 1.1 - 1.3 |
Synthesis & Manufacturing Methodologies
For research and scale-up, the synthesis of CAS 1487838-04-9 is best approached via regioselective N-alkylation of the pre-functionalized pyrazole core. While direct cyclization (Knorr synthesis) is possible, it often requires unstable 3-hydroxy-1,3-diketone precursors.
Method A: N-Alkylation (Recommended)
This route is preferred due to the commercial availability of 3,5-dimethyl-1H-pyrazol-4-ol and the symmetry of the starting material, which negates regioselectivity issues (N1 vs N2 alkylation yields the same product).
Protocol:
-
Reagents: Isopropyl iodide (or bromide), Cesium Carbonate (
) or Potassium Carbonate ( ). -
Solvent: DMF or Acetonitrile (ACN).
-
Conditions: Heat at 60–80°C for 4–6 hours.
-
Workup: The N-isopropyl product is less polar than the starting material. Dilute with water, extract with Ethyl Acetate.
Method B: Cyclization (De Novo)
Useful if the 4-OH pyrazole precursor is unavailable.
-
Precursor: 3-Chloro-2,4-pentanedione or 2,3,4-pentanetrione.
-
Reagent: Isopropylhydrazine hydrochloride.
-
Mechanism: Condensation of the hydrazine with the diketone.
-
Risk: 2,3,4-pentanetrione is unstable; this route often yields lower purity due to side reactions.
Visual Synthesis Workflow
Figure 1: The preferred N-alkylation pathway utilizes the symmetry of the 3,5-dimethyl core to ensure a single regioisomer product.
Reactivity & Derivatization Logic
The 4-hydroxy group is the primary handle for medicinal chemistry optimization. Unlike phenols, the 4-hydroxypyrazole moiety is electron-rich and can participate in unique transformations.
O-Alkylation / Etherification
-
Reaction: Williamson Ether Synthesis.
-
Utility: Creating ether-linked pharmacophores (e.g., linking to benzyl or heterocycles).
-
Conditions:
, Acetone, R-X.[3][4] -
Note: The nucleophilicity of the 4-OH is moderate; strong bases (NaH) may be required for bulky electrophiles.
O-Acylation / Carbamate Formation
-
Reaction: Reaction with isocyanates or acyl chlorides.
-
Utility: Prodrug design or covalent inhibitors.
-
Stability: Pyrazolyl esters are generally less stable than phenyl esters due to the nitrogen lone pair donation from the ring, making the carbonyl more susceptible to hydrolysis.
Oxidation Sensitivity
-
Warning: 4-Hydroxypyrazoles can be oxidized to 4H-pyrazol-4-ones or coupled azo-compounds under oxidative stress.
-
Precaution: Store under inert atmosphere (Argon/Nitrogen) and avoid strong oxidants during workup.
Reactivity Diagram
Figure 2: Functionalization vectors for the 4-hydroxy scaffold. The oxidation pathway represents a stability risk to be managed.
Analytical Characterization
For researchers synthesizing or verifying this compound, the following spectral signatures are diagnostic.
Predicted NMR Profile ( )
-
NMR:
-
~8.5 ppm (1H, s, br): Hydroxyl proton (-OH). Disappears with
shake. - ~4.35 ppm (1H, septet, J=6.7 Hz): Isopropyl methine (-CH-).
- ~2.15 ppm (3H, s): C3-Methyl group.[3][4]
- ~2.05 ppm (3H, s): C5-Methyl group. (Note: May appear as one singlet if accidental equivalence occurs, but typically distinct due to N-substitution asymmetry).
- ~1.35 ppm (6H, d, J=6.7 Hz): Isopropyl methyls.
-
~8.5 ppm (1H, s, br): Hydroxyl proton (-OH). Disappears with
-
Mass Spectrometry (LC-MS):
-
ESI+:
Da. -
Pattern: Clean single peak expected; presence of M+16 (171) suggests oxidation to N-oxide or hydroxylated impurity.
-
Applications in Drug Discovery[12]
The 1-isopropyl-3,5-dimethyl-1H-pyrazol-4-ol scaffold is not merely a building block; it is a privileged substructure .
-
TDO2 Inhibitors: Tryptophan 2,3-dioxygenase is a target for cancer immunotherapy.[5] The pyrazole ring mimics the indole core of tryptophan, while the 4-OH group can H-bond with the heme iron or proximal residues in the active site.
-
Kinase Inhibition: The scaffold serves as a hinge-binder mimic. The isopropyl group occupies the hydrophobic pocket (Gatekeeper residue interaction), while the 3,5-dimethyls provide rigid orientation.
-
Agrochemicals: Pyrazole-4-ols are precursors to fungicides that inhibit mitochondrial respiration (Complex II/Succinate Dehydrogenase inhibitors).
Safety & Handling
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (H335 - Respiratory Irritation)
-
-
Handling: Use a fume hood. Avoid dust formation.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Hygroscopic —store under desiccant.
References
-
PubChem. 1-isopropyl-3,5-dimethyl-1h-pyrazole-4-carbaldehyde (Analogous Structure & Properties). National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. 1H-Pyrazole, 3,5-dimethyl-1-phenyl- (Structural Analog Data). National Institute of Standards and Technology.[6][7] Available at: [Link]
- Google Patents.WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. (Demonstrates pyrazole utility in TDO2 inhibition).
-
ChemSrc. 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol CAS 1487838-04-9 Entry.[2] Available at: [Link][8]
Sources
- 1. 1007542-28-0|(1-ISopropyl-3,5-dimethyl-1h-pyrazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 2. 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol | CAS#:1487838-04-9 | Chemsrc [chemsrc.com]
- 3. tsijournals.com [tsijournals.com]
- 4. tsijournals.com [tsijournals.com]
- 5. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]
- 6. 1H-Pyrazole, 1,3-dimethyl- [webbook.nist.gov]
- 7. 1H-Pyrazole, 3,5-dimethyl-1-phenyl- [webbook.nist.gov]
- 8. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
